![molecular formula C11H16N2O3S B1510115 3-(Methylsulfonyl)-5-morpholinoaniline CAS No. 945397-18-2](/img/structure/B1510115.png)
3-(Methylsulfonyl)-5-morpholinoaniline
Overview
Description
The compound “3-(Methylsulfonyl)-5-morpholinoaniline” is a complex organic molecule. It likely contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds . The methylsulfonyl group is a sulfur-containing group that is also found in a variety of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for “3-(Methylsulfonyl)-5-morpholinoaniline” are not available, similar compounds are often synthesized through various organic reactions. For instance, methylsulfonyl indole-benzimidazoles have been synthesized using a variety of methods .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of 3-(Methylsulfonyl)-5-morpholinoaniline derivatives involves their synthesis and evaluation for antimicrobial properties. The synthesis process typically involves the reaction of precursor compounds with substituted aryl sulfonyl chlorides or chloroformates. These compounds have shown potent antimicrobial activity against various bacterial strains and fungi. For instance, certain sulfonamide derivatives exhibited promising activity with MIC values ranging from 6.25 to 25.0 µg/mL, suggesting their potential as potent antifungal agents (Janakiramudu et al., 2017).
Electrochemical Synthesis
The electrochemical synthesis of sulfonamide derivatives based on the oxidation of morpholinoaniline variants in the presence of arylsulfinic acids is another research application. This method involves anodic oxidation and allows the synthesis of mono- and disulfone derivatives by controlling the exerted potentials. The process demonstrates the utility of electrochemical methods in synthesizing structurally varied sulfonamide derivatives (Beiginejad & Nematollahi, 2014).
Application in Drug Metabolism Studies
3-(Methylsulfonyl)-5-morpholinoaniline derivatives have been used in drug metabolism studies. For example, the preparation of mammalian metabolites of certain drugs using microbial-based biocatalytic systems involves such compounds. This application is crucial in understanding drug metabolism in preclinical species and supporting the structural characterization of metabolites (Zmijewski et al., 2006).
Anticancer Research
These compounds have also found application in anticancer research. Novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and evaluated for their anticancer activity. Certain derivatives exhibited promising inhibition of breast cancer cells, highlighting their potential as selective and significant inhibitors of cancerous cell proliferation (Gaur et al., 2022).
properties
IUPAC Name |
3-methylsulfonyl-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)11-7-9(12)6-10(8-11)13-2-4-16-5-3-13/h6-8H,2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXILYNPFWYOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728872 | |
Record name | 3-(Methanesulfonyl)-5-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-5-morpholinoaniline | |
CAS RN |
945397-18-2 | |
Record name | 3-(Methanesulfonyl)-5-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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